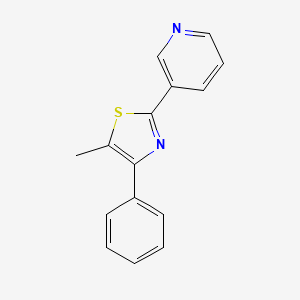

![molecular formula C22H26N2O3 B2722375 [3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone CAS No. 2418714-31-3](/img/structure/B2722375.png)

[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

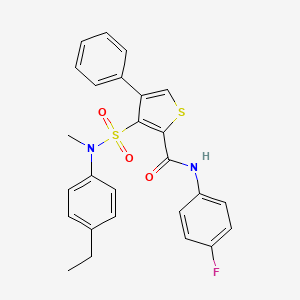

“[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone” is a chemical compound that is related to aziridine-2-carboxylic acid derivatives . These derivatives have attracted the attention of medicinal chemists due to their potential as PDIA1 inhibitors . PDIA1 is a protein disulfide isomerase, an enzyme that plays a crucial role in the correction of the 3D structure of native proteins synthesized in the endoplasmic reticulum .

Synthesis Analysis

The synthesis of aziridine-2-carboxylic acid derivatives, such as “this compound”, involves the creation of acyl derivatives . The high strain energy of the aziridine ring promotes its high reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .Molecular Structure Analysis

The molecular structure of this compound is characterized by an aziridine ring system . Calculations of charge value and distribution in this system have been performed . The aziridine ring is known for its high strain energy, which is a major factor promoting its reactivity .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives are known for their reactivity towards nucleophiles . They undergo nucleophilic ring-opening reactions, which occur irrespective of the pH and at a significantly higher reaction rate . These reactions result in the generation of alkylated products .Mechanism of Action

The mechanism of action of aziridine-2-carboxylic acid derivatives is believed to be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . It is speculated that under physiological pH, these compounds selectively alkylate only thiol groups of cancer cell surface proteins .

Future Directions

The future directions for the research on “[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone” and related compounds could involve further exploration of their potential as PDIA1 inhibitors . This could lead to the development of new therapeutic strategies for cancer treatment .

properties

IUPAC Name |

[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-22(23-7-9-26-10-8-23)20-11-17-3-1-2-4-18(17)12-21(20)27-15-19-14-24(19)13-16-5-6-16/h1-4,11-12,16,19H,5-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNJVSFKJWGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2COC3=CC4=CC=CC=C4C=C3C(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)

![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)

![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)